![molecular formula C17H22FNO4 B1302907 Boc-(R)-alpha-(2-fluoro-benzyl)-proline CAS No. 959576-66-0](/img/structure/B1302907.png)
Boc-(R)-alpha-(2-fluoro-benzyl)-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-®-alpha-(2-fluoro-benzyl)-proline” is a cyclic amino acid . It is also known as “®-α-(2-fluoro-benzyl)-proline methyl ester hydrochloride” and is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “Boc-®-alpha-(2-fluoro-benzyl)-proline” is C13H17ClFNO2 . The InChI code is 1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 .
Physical And Chemical Properties Analysis
“Boc-®-alpha-(2-fluoro-benzyl)-proline” is an off-white powder . It has a molecular weight of 323.36 . It should be stored at temperatures between 0-8°C .
Scientific Research Applications
Enzymatic Synthesis of Fluorinated Compounds
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the enzymatic synthesis of fluorinated compounds .
Molecular Imaging
Due to the unique properties of fluorine, fluorinated compounds are often used in molecular imaging . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new imaging agents.
Pharmaceuticals
Fluorinated compounds are commonly used in the development of pharmaceuticals . The presence of fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new drugs.
Materials Science
Fluorinated compounds are also used in materials science . The unique properties of fluorine can enhance the performance of materials. Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new materials.
Nucleophilic Substitution Reactions
“Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in nucleophilic substitution reactions at the benzylic position . These reactions could be either SN1 or SN2, depending on the classification of your alkyl halide portion of the molecule and what solvent you use .
Free Radical Reactions
“Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in free radical reactions at the benzylic position . These reactions could involve the addition of halogens such as bromine or chlorine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRPTZRVQXTAPK-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375941 |
Source
|
Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-alpha-(2-fluoro-benzyl)-proline | |
CAS RN |
959576-66-0 |
Source
|
Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.